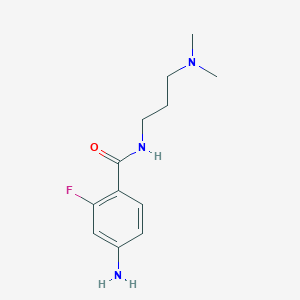![molecular formula C7H7BClFO2 B15051244 [(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
[(2-Chloro-5-fluorophenyl)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with chlorine and fluorine atoms. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-5-fluorophenyl)methyl]boronic acid typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-5-fluorophenyl)methyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by palladium complexes .
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used .
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the halogenated benzene ring under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenols or quinones are formed.
Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.
Scientific Research Applications
[(2-Chloro-5-fluorophenyl)methyl]boronic acid has diverse applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a building block for drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate bond formation or cleavage. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The chlorine and fluorine substituents influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
[(2-Chloro-5-fluorophenyl)methyl]boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks halogen substituents, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Contains only a fluorine substituent, affecting its chemical behavior.
5-Chloro-2-fluorophenylboronic Acid: Similar structure but with different substitution patterns, leading to variations in reactivity and use .
The unique combination of chlorine and fluorine in this compound imparts distinct properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C7H7BClFO2 |
|---|---|
Molecular Weight |
188.39 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,11-12H,4H2 |
InChI Key |
NZIILIXKNAVDGO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=CC(=C1)F)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


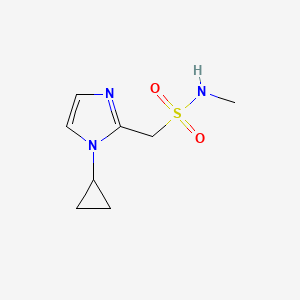
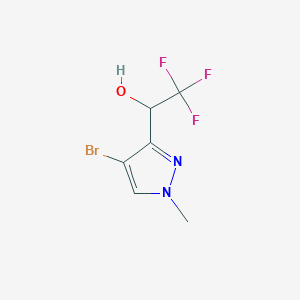
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
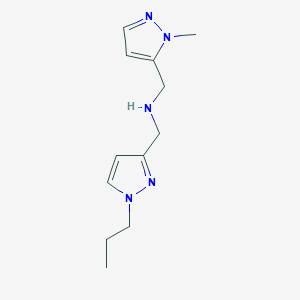
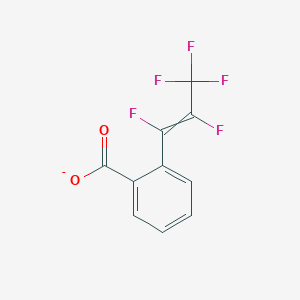
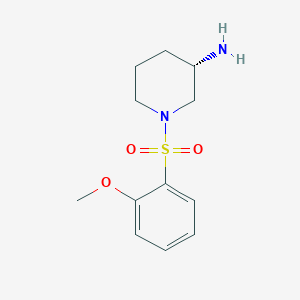
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
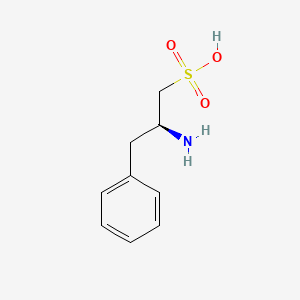
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
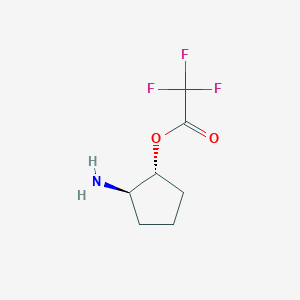
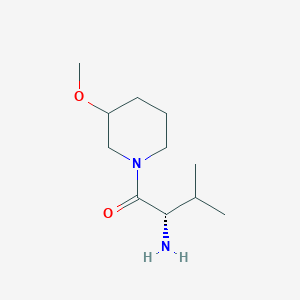
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
